N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

Description

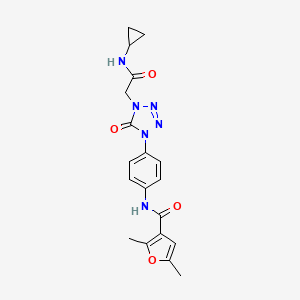

N-(4-(4-(2-(Cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a cyclopropylamino group and a 2,5-dimethylfuran-3-carboxamide moiety. The furan carboxamide moiety likely influences solubility and intermolecular interactions.

Properties

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4/c1-11-9-16(12(2)29-11)18(27)21-14-5-7-15(8-6-14)25-19(28)24(22-23-25)10-17(26)20-13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLPRZRQNRYEFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares its tetrazole core with several derivatives synthesized in recent studies (Table 1). Key structural differences lie in substituents attached to the tetrazole and phenyl groups, which significantly alter physicochemical and biological properties.

Table 1: Structural Comparison of Tetrazole-Based Derivatives

Substituent-Driven Property Differences

- Furan vs. Coumarin : The 2,5-dimethylfuran-3-carboxamide substituent reduces aromatic conjugation compared to coumarin-containing derivatives (e.g., 4e, 4g), likely lowering logP and enhancing aqueous solubility .

- NMR Profile : Analogous to ’s methodology, NMR analysis of the target compound would focus on chemical shifts in regions analogous to "A" (positions 39–44) and "B" (29–36) to locate substituent-induced electronic perturbations .

Research Findings and Limitations

Key Insights

Q & A

Basic Research Questions

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity and pharmacological potential?

- Answer : The compound features a tetrazole ring (acidic NH protons, hydrogen-bonding capacity), cyclopropylamino-2-oxoethyl group (conformational rigidity, metabolic stability), and 2,5-dimethylfuran-3-carboxamide (hydrophobic interactions, π-π stacking). These groups contribute to its reactivity in nucleophilic substitutions (tetrazole), stability under physiological conditions (cyclopropyl), and target-binding affinity (furan carboxamide) .

Q. What multi-step synthesis routes are commonly employed for this compound?

- Answer : Synthesis typically involves:

- Step 1 : Coupling cyclopropylamine with a tetrazole precursor using EDC/DCC as coupling agents in DMF or DCM at 0–25°C.

- Step 2 : Introducing the furan carboxamide moiety via nucleophilic acyl substitution.

- Step 3 : Purification via flash chromatography or recrystallization. Critical parameters include pH control (6–7) and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based assays)?

- Answer :

- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays.

- Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups (e.g., replacing the cyclopropyl group with other alkylamines) .

- Computational docking : Compare binding modes in silico (e.g., AutoDock Vina) to identify assay-specific conformational changes .

Q. What strategies optimize synthesis yield and purity for scale-up in preclinical studies?

- Answer :

- Reaction optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratio). For example, increasing DMF content from 50% to 70% improves solubility of intermediates .

- Coupling agents : Replace EDC with HOAt for higher efficiency in amide bond formation.

- Purification : Employ preparative HPLC with trifluoroacetic acid (0.1%) as an ion-pairing agent to resolve polar byproducts .

Q. How can computational tools predict the compound’s stability under physiological conditions?

- Answer :

- Molecular dynamics (MD) simulations : Simulate hydration shells and pH-dependent degradation (e.g., tetrazole ring opening at pH < 4).

- Density functional theory (DFT) : Calculate bond dissociation energies to identify labile groups (e.g., cyclopropane ring strain).

- Experimental validation : Parallel artificial membrane permeability assay (PAMPA) to correlate predictions with experimental stability .

Q. How to design structure-activity relationship (SAR) studies using computational and experimental integration?

- Answer :

- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett constants) with bioactivity.

- Fragment-based screening : Replace the furan carboxamide with bioisosteres (e.g., thiophene) and evaluate changes in IC₅₀ values.

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.